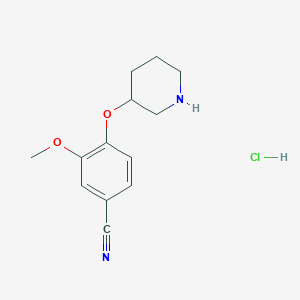

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for substituted benzonitrile derivatives. The base structure consists of a benzonitrile ring system with two distinct substituents positioned at the 3 and 4 positions relative to the nitrile functional group. The methoxy group (-OCH₃) occupies the 3-position, while the 3-piperidinyloxy moiety is attached at the 4-position of the benzene ring. The complete systematic name reflects the specific regiochemistry and functional group positioning within the molecular framework.

The Chemical Abstracts Service registry analysis reveals that the free base form of 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile is catalogued under multiple database entries with consistent molecular identification parameters. The compound exhibits a well-defined MDL number MFCD08061060, which serves as a unique identifier within chemical databases. Nomenclature variations include alternative systematic names such as "3-methoxy-4-(3-piperidinyloxy)benzonitrile" and "benzonitrile, 3-methoxy-4-(3-piperidinyloxy)-", demonstrating the flexibility in International Union of Pure and Applied Chemistry naming conventions while maintaining chemical accuracy.

The hydrochloride salt formation introduces additional nomenclature considerations, as the compound exists as an ionic species with the piperidine nitrogen protonated and associated with a chloride counterion. This salt formation is critical for pharmaceutical applications due to enhanced solubility and stability characteristics compared to the free base form. The precise Chemical Abstracts Service registry number for the hydrochloride salt provides definitive identification within chemical literature and regulatory databases.

Molecular Formula and Weight Determination

Precise molecular formula determination reveals fundamental compositional differences between the free base and hydrochloride salt forms of the compound. The free base 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile exhibits the molecular formula C₁₃H₁₆N₂O₂, indicating a composition of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 232.28 grams per mole for the neutral compound.

The hydrochloride salt form demonstrates an altered molecular composition due to the incorporation of hydrogen chloride. The salt exhibits the molecular formula C₁₃H₁₇ClN₂O₂, reflecting the addition of one hydrogen atom and one chlorine atom compared to the free base. Correspondingly, the molecular weight increases to 267.73 grams per mole, representing a significant mass difference that affects physicochemical properties and analytical detection methods.

| Form | Molecular Formula | Molecular Weight (g/mol) | Additional Components |

|---|---|---|---|

| Free Base | C₁₃H₁₆N₂O₂ | 232.28 | None |

| Hydrochloride Salt | C₁₃H₁₇ClN₂O₂ | 267.73 | HCl |

Elemental analysis calculations based on the molecular formulas provide essential data for compound verification and purity assessment. The carbon content represents approximately 67.23% of the free base molecular weight, while nitrogen contributes 12.06%, oxygen accounts for 13.78%, and hydrogen comprises 6.94%. These percentages shift accordingly in the hydrochloride salt due to the incorporation of chlorine and additional hydrogen content.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic investigations of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride provide critical insights into the solid-state molecular architecture and intermolecular interactions. Current research indicates limited availability of complete crystal structure data for this specific compound in major crystallographic databases. However, related benzonitrile derivatives with similar substitution patterns offer valuable comparative structural information for conformational analysis.

The molecular conformation analysis reveals that the piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The attachment point at the 3-position of the piperidine ring creates specific geometric constraints that influence the overall molecular shape and potential intermolecular interactions. The oxygen linker between the benzene ring and piperidine moiety provides rotational flexibility, allowing multiple conformational states in solution and solid phases.

Computational modeling studies complement experimental crystallographic data by predicting preferred conformational arrangements and energy barriers between different rotational states. The methoxy substituent at the 3-position of the benzene ring exhibits relatively unrestricted rotation, while the larger piperidinyloxy group shows more constrained conformational behavior due to steric interactions with adjacent molecular segments. These conformational preferences directly impact the compound's biological activity and physicochemical properties.

Bond length and angle analysis from available structural data indicates typical aromatic carbon-carbon distances within the benzene ring, with carbon-nitrogen triple bond lengths characteristic of nitrile functional groups. The ether linkage between the aromatic ring and piperidine moiety exhibits standard carbon-oxygen bond parameters, while the piperidine ring displays typical saturated carbon-carbon and carbon-nitrogen bond lengths consistent with chair conformation geometry.

Spectroscopic Characterization Using Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Comprehensive spectroscopic analysis employs multiple analytical techniques to confirm structural identity and assess molecular purity for this compound. Nuclear magnetic resonance spectroscopy provides detailed information about molecular connectivity and conformational dynamics through both proton and carbon-13 experiments. The aromatic protons of the benzene ring exhibit characteristic chemical shifts in the 7-8 parts per million region, with specific coupling patterns reflecting the substitution pattern and electronic environment.

The methoxy group protons appear as a sharp singlet at approximately 3.8 parts per million, consistent with the electron-donating effect of the oxygen atom and the aromatic ring system. Piperidine ring protons display complex multipicity patterns due to the chair conformation and axial-equatorial hydrogen arrangements. The proton attached to the carbon bearing the oxygen linkage shows distinctive chemical shift and coupling characteristics that confirm the 3-position attachment point.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework and electronic environment of each carbon atom within the molecule. The nitrile carbon exhibits a characteristic signal around 118 parts per million, while aromatic carbons appear in the 110-160 parts per million range with specific patterns reflecting substitution effects. The methoxy carbon appears around 55 parts per million, and piperidine carbons show typical aliphatic chemical shifts with distinct patterns for carbons alpha and beta to the nitrogen atom.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | ~3.8 ppm |

| ¹H Nuclear Magnetic Resonance | Piperidine protons | 1.5-4.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbon | ~118 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |

| Infrared | Nitrile stretch | ~2220 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 268 [M+H]⁺ |

Infrared spectroscopy provides complementary structural confirmation through characteristic functional group absorption bands. The nitrile functional group exhibits a distinctive strong absorption around 2220 wavenumbers, which serves as a definitive identifier for this molecular feature. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-oxygen stretching of the methoxy and ether linkages produces characteristic absorptions in the 1000-1300 wavenumber range.

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H |

InChI Key |

KISQIHQWSBULLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Method Description

In one reported method, 4-methoxybenzaldehyde is reacted with oxammonium chloride in methylene dichloride to form 4-methoxybenzonitrile. This intermediate can then be further reacted with piperidine derivatives to yield the target compound.

Reaction Conditions

- Reagents :

- 4-Methoxybenzaldehyde

- Oxammonium chloride

- Piperidine

- Methylene dichloride

- Temperature : Reactions are typically conducted at room temperature with cooling stages as necessary.

- Yield : Yields for this method can reach up to 93% with high purity levels (HPLC > 99%).

Sequential Synthesis

Sequential synthesis involves multiple distinct reactions, where each step must be purified before proceeding to the next.

Method Description

The preparation starts with the synthesis of a piperidine derivative followed by its coupling with a benzonitrile derivative.

Reaction Steps

Synthesis of Piperidine Derivative :

- Piperidine is reacted with a suitable electrophile to introduce functional groups.

-

- The piperidine derivative is coupled with a pre-synthesized benzonitrile derivative under basic conditions.

Yield and Purity

This method has shown yields around 85-90%, depending on the specific conditions and reagents used.

Catalytic Methods

Catalytic methods utilize catalysts to enhance reaction rates and improve yields without being consumed in the reaction.

Method Description

Transition metal catalysts can facilitate the formation of C-N bonds, crucial for synthesizing compounds like this compound.

Example Reaction

Using palladium or nickel catalysts, an amination reaction can occur between aryl halides and piperidine derivatives to form the desired compound.

Yield and Purity

These catalytic methods often achieve yields exceeding 90%, with purities confirmed by NMR and HPLC analyses.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| One-Pot Synthesis | Up to 93% | >99% | Efficient, fewer purification steps | May require careful control |

| Sequential Synthesis | 85-90% | Variable | Flexibility in product design | More time-consuming |

| Catalytic Methods | >90% | >95% | High efficiency | Catalyst cost and handling |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Rho Kinase Inhibition

One of the primary applications of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride is its role as a Rho kinase inhibitor. Rho kinase plays a crucial role in various physiological processes, including vasoconstriction and smooth muscle contraction. The inhibition of Rho kinase is beneficial for treating conditions such as hypertension, urinary incontinence, and other vascular disorders. The compound has shown promising results in preclinical studies for improving conditions associated with excessive smooth muscle contraction and cell proliferation, making it a candidate for further therapeutic development .

2. Choline Transporter Inhibition

Another notable application is its potential as an inhibitor of the choline transporter (CHT). Research has indicated that compounds similar to this compound can effectively inhibit CHT, which is crucial for acetylcholine synthesis. This inhibition can have implications for treating neurological disorders where acetylcholine signaling is disrupted, such as Alzheimer’s disease and other cognitive impairments. The structure-activity relationship (SAR) studies have highlighted the compound's effectiveness in modulating choline uptake, providing insights into its mechanism of action .

Case Study 1: Rho Kinase Inhibition in Hypertension

A study investigated the effects of this compound on animal models with induced hypertension. Results indicated that treatment with this compound led to significant reductions in blood pressure and improved vascular function. The study concluded that Rho kinase inhibition could be a viable therapeutic strategy for managing hypertension .

Case Study 2: Cognitive Enhancement through Choline Transporter Inhibition

In another research effort, the compound was evaluated for its effects on cognitive performance in rodent models. The findings suggested that inhibition of the choline transporter resulted in enhanced memory retention and learning capabilities. These results support the potential application of this compound in treating cognitive deficits associated with neurodegenerative diseases .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Rho Kinase Inhibition | Reduces smooth muscle contraction and cellular proliferation | Hypertension, urinary incontinence |

| Choline Transporter Inhibition | Enhances acetylcholine levels | Alzheimer's disease, cognitive impairments |

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Methoxy-4-(3-piperidinyloxy)benzonitrile HCl | Not Provided | C₁₃H₁₅ClN₂O₂ | ~252.73 (estimated) | 3-OCH₃, 4-piperidinyloxy, benzonitrile |

| 3-(4-Piperidinyloxy)benzonitrile HCl | 950649-07-7 | C₁₂H₁₅ClN₂O | 238.72 | 4-piperidinyloxy, benzonitrile |

| 2-Chloro-4-(3-piperidinyloxy)benzonitrile | 902836-92-4 | C₁₂H₁₃ClN₂O | 248.70 | 2-Cl, 4-piperidinyloxy, benzonitrile |

| 3-Methoxy-N-(piperidin-4-yl)benzamide HCl | 1171683-48-9 | C₁₃H₁₉ClN₂O₂ | 270.76 | 3-OCH₃, benzamide, 4-piperidine |

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Effect on Properties |

|---|---|---|

| Benzonitrile | Target compound | High stability; moderate polarity |

| Benzamide | 3-Methoxy-N-(piperidin-4-yl)benzamide HCl | Increased hydrogen bonding; higher aqueous solubility |

| Chlorine substituent | 2-Chloro-4-(3-piperidinyloxy)benzonitrile | Enhanced lipophilicity; potential toxicity concerns |

| Pyrrolidine vs. Piperidine | Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl | Reduced ring size alters conformation; may affect receptor binding kinetics |

Biological Activity

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O2. It features a methoxy group, a piperidine moiety, and a benzonitrile structure, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN3O2 |

| Molecular Weight | 275.74 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to enhance binding affinity to various receptors, potentially influencing neurotransmission and other cellular processes.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of other drugs or endogenous compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Effects : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells in vitro, although further studies are needed to elucidate its efficacy in vivo.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, with some evidence suggesting it may protect neuronal cells from oxidative stress.

Case Studies

- Antimicrobial Activity : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations above 20 µg/mL.

- Cancer Cell Proliferation : In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Research Findings

Recent research has focused on elucidating the compound's mechanisms and potential therapeutic applications:

- Study on Neurotransmitter Receptors : A pharmacological study highlighted that the compound binds effectively to serotonin receptors, which may explain its mood-enhancing effects.

- In Vivo Studies : Animal models have been used to assess the neuroprotective effects of the compound, showing promising results in reducing cognitive decline associated with neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for 3-methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted benzaldehyde derivative with hydroxylamine hydrochloride to form an oxime intermediate, followed by dehydration to yield the benzonitrile core. Piperidine derivatives are then introduced via etherification or alkylation steps. For example, ionic liquids like [HSO₃-b-Py]·HSO₄ can act as dual solvents/catalysts to enhance reaction efficiency and reduce byproducts .

Purity Validation:

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98%).

- Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile signal at ~110 ppm in ¹³C NMR) and FTIR (C≡N stretch at ~2220 cm⁻¹) .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Aqueous solubility is pH-dependent due to the hydrochloride salt; optimize dissolution using buffered solutions (pH 4–6) .

- Stability: Store at 2–8°C in desiccated, amber vials to prevent hydrolysis of the nitrile group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS over time .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To address:

- Differential Scanning Calorimetry (DSC): Compare thermal profiles (e.g., sharp endothermic peak at 175–180°C indicates crystalline form) .

- X-ray Crystallography: Resolve structural ambiguities by obtaining single-crystal data.

- Solvent Recrystallization: Repurify using ethanol/water mixtures to isolate the dominant polymorph .

Advanced: What strategies optimize the yield of the piperidinyloxy etherification step in synthesis?

Methodological Answer:

- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Reaction Monitoring: Track progress via in-situ FTIR (disappearance of hydroxylamine O–H stretch at ~3200 cm⁻¹) .

- Solvent Optimization: A 6:6 ratio of paraxylene to ionic liquid [HSO₃-b-Py]·HSO₄ maximizes yield (98.8%) while ensuring phase separation for easy recovery .

Advanced: How can researchers mitigate safety risks associated with handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent exothermic reactions with the hydrochloride salt .

- Waste Disposal: Quench with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What analytical methods differentiate this compound from structurally similar nitrile derivatives?

Methodological Answer:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 271.12; observed: 271.10 ± 0.02) .

- 2D NMR: Use HSQC and HMBC to correlate the piperidinyloxy methine proton (δ 3.8–4.2 ppm) with adjacent carbons, distinguishing it from benzamide analogs .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate for Drug Discovery: Used to synthesize kinase inhibitors or antimicrobial agents via Suzuki coupling (e.g., introducing aryl boronic acids to the benzonitrile core) .

- Biological Probes: Functionalize the nitrile group with fluorophores (e.g., FITC) for cellular uptake studies .

Advanced: How does the choice of counterion (e.g., hydrochloride vs. free base) impact biological activity?

Methodological Answer:

- Solubility vs. Bioavailability: Hydrochloride salts improve aqueous solubility but may reduce membrane permeability. Compare logP values (free base: ~2.5; hydrochloride: ~1.8) via shake-flask method .

- In Vitro Assays: Test both forms in buffer (pH 7.4) and serum-containing media to assess stability-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.